2-Chloro-4-fluorobenzoic acid
Overview
Description
Synthesis Analysis
2-Chloro-4-fluorobenzoic acid can be synthesized from m-chloroaniline . The method comprises the following steps: realizing amino protection through 2-(trimethylsilyl)ethoxymethyl chloride; realizing formylation through a Vilsmeier-Haack reaction; oxidizing to obtain carboxylic acid; performing hydrogenation reduction of nitro; and performing a fluorination reaction to obtain this compound .Molecular Structure Analysis
The molecular formula of this compound is C7H4ClFO2 . Its average mass is 174.557 Da and its monoisotopic mass is 173.988388 Da .Chemical Reactions Analysis
This compound has been used in the preparation of 2-(2-chloro-4-fluorophenyl)-benzothiazole . It has also been reported to form hydrogen bonded complexes with benzoylhydrazine-based azobenzene compound .Physical and Chemical Properties Analysis
This compound is a solid substance . It has a melting point of 181-183 °C . It is soluble in 95% ethanol at a concentration of 50 mg/mL .Scientific Research Applications
1. Charge Density Analysis in Molecular Crystals
2-Chloro-4-fluorobenzoic acid has been utilized in experimental charge density distribution studies. High-resolution X-ray diffraction data collected at 100 K revealed short Cl···F interactions in this compound. This study enhances understanding of intermolecular interactions in molecular crystals, particularly the nature of Cl···F interactions (Hathwar & Row, 2011).
2. Synthesis of Fluazolate
The synthesis of fluazolate, an organic compound, involves this compound as a starting material. This compound is key in regioselective [3+2] cyclocondensation and nucleophilic substitution-cyclization strategies, demonstrating its utility in complex organic synthesis processes (Hsieh, Lin, & Kuo, 2016).
3. Building Block for Solid-Phase Synthesis
4-Chloro-2-fluoro-5-nitrobenzoic acid, a closely related compound, serves as a multireactive building block for the preparation of substituted nitrogenous heterocycles, highlighting the potential of halogenated benzoic acids in heterocyclic oriented synthesis (Křupková, Funk, Soural, & Hlaváč, 2013).
4. Vibrational Spectra and NLO Analysis
Studies involving 2-chloro-6-fluorobenzoic acid, a variant of this compound, have been conducted to understand its vibrational spectra, non-linear optical (NLO) properties, and HOMO-LUMO analyses. This research offers insights into the electronic properties and potential applications of such compounds in materials science (Kumar, Arivazhagan, & Thangaraju, 2015).
5. Photochemistry in a Xenon Matrix
2-Chloro-6-fluorobenzoic acid has been analyzed using FTIR spectroscopy in a xenon matrix at low temperatures. This study helps in understanding the photochemical behavior of halogenated benzoic acids under specific conditions (Kuş, 2017).
6. Degradation by Bacteria
The degradation of compounds related to this compound, like fluorobiphenyl, by specific bacteria has been studied. This research is significant for understanding biodegradation processes and the environmental impact of such compounds (Murphy, Quirke, & Balogun, 2008).
Safety and Hazards
2-Chloro-4-fluorobenzoic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and not to ingest .
Future Directions
Mechanism of Action
Target of Action
2-Chloro-4-fluorobenzoic acid is a fluorinated building block It’s known that the compound can be used in the preparation of other complex molecules , suggesting that it may interact with various biological targets depending on the specific derivative being synthesized.
Biochemical Pathways
It’s known that benzoic acid derivatives can participate in a wide range of chemical reactions and biological pathways, depending on the specific functional groups present on the benzene ring .
Pharmacokinetics
It’s soluble in 95% ethanol , which suggests that it may have reasonable bioavailability
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-Chloro-4-fluorobenzoic acid are not well-documented. It is known that halogenated benzoic acids can participate in various biochemical reactions. They can form hydrogen-bonded complexes with other compounds
Cellular Effects
It is known that halogenated benzoic acids can influence cell function
Molecular Mechanism
It is known that halogenated benzoic acids can form hydrogen-bonded complexes with other compounds , which could potentially influence their binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that the compound is stable and soluble in 95% ethanol .
Metabolic Pathways
It is known that halogenated benzoic acids can participate in various biochemical reactions
Transport and Distribution
It is known that halogenated benzoic acids can form hydrogen-bonded complexes with other compounds , which could potentially influence their localization or accumulation.
Subcellular Localization
It is known that halogenated benzoic acids can form hydrogen-bonded complexes with other compounds , which could potentially influence their activity or function in specific compartments or organelles.
Properties
IUPAC Name |
2-chloro-4-fluorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFO2/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRPWQLDSGNZEQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90177038 | |
Record name | 2-Chloro-4-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90177038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2252-51-9 | |
Record name | 2-Chloro-4-fluorobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2252-51-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 2-chloro-4-fluoro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002252519 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 2-chloro-4-fluoro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Chloro-4-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90177038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-4-fluorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.133 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is unique about the intermolecular interactions observed in crystals of 2-chloro-4-fluorobenzoic acid?
A1: Research using high-resolution X-ray diffraction and theoretical calculations has revealed interesting intermolecular interactions within this compound crystals [, ]. The compound exhibits short Cl···F contacts characterized as attractive type II interactions according to Bader's "atoms in molecules" (AIM) approach. This suggests a degree of halogen bonding, a non-covalent interaction gaining increasing attention in fields like crystal engineering and drug design.
Q2: Can you elaborate on the nature of these halogen interactions and their significance?
A2: Halogen interactions, specifically the Cl···F type observed in this compound [, ], arise from anisotropic electron distribution around the halogen atoms. This anisotropy leads to regions of positive electrostatic potential on the halogen, termed the "σ-hole," which can attractively interact with electron-rich regions of neighboring molecules. The presence and strength of these interactions can influence crystal packing, and by extension, physical properties like melting point and solubility.
Q3: Has this compound been used as a building block for synthesizing other compounds?
A3: Yes, this compound serves as a starting material in the multi-step synthesis of saflufenacil [], a herbicide known for its efficacy. The synthesis involves esterification, nitration, reduction, and cyclization reactions, highlighting the versatility of this compound as a chemical precursor.
Q4: Are there any studies on metal complexes incorporating this compound as a ligand?
A4: Research has explored the coordination chemistry of this compound with rare earth elements [, , ]. These studies report the synthesis, crystal structures, and luminescent properties of lanthanide complexes containing this compound as a ligand, often in combination with other molecules like 2,2':6′,2″-terpyridine or 2,2'-bipyridine. This research suggests potential applications in areas like luminescent materials and sensing.
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